An In-Depth Technical Guide to N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide is a heterocyclic organic compound featuring a benzothiazole core. This scaffold is of significant interest in medicinal chemistry, as its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The structure of N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide, with its 2-oxo functionality and a 6-acetamido substituent, suggests its potential as a pharmacologically active agent. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route, and an exploration of its potential applications based on the activities of structurally related compounds.
Chemical Identity and Physicochemical Properties
| Property | Inferred Value/Characteristic | Basis for Inference |
| Molecular Formula | C₉H₈N₂O₂S | Calculated |
| Molecular Weight | 208.24 g/mol | Calculated |
| Appearance | Likely a crystalline solid | Based on related benzothiazole compounds. |
| Melting Point | Expected to be >200 °C | The melting point of 2-Mercapto-6-nitrobenzothiazole is 250-254 °C.[4] |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. | General solubility characteristics of heterocyclic compounds. |
| pKa | The amide proton is weakly acidic. | General properties of amides. |
Proposed Synthesis
A plausible and efficient synthesis of N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide can be envisioned in a multi-step process, starting from readily available precursors. The key is the formation of the 6-amino-2,3-dihydro-1,3-benzothiazol-2-one intermediate, followed by a straightforward acetylation.
Part 1: Synthesis of the Key Intermediate: 6-Amino-2,3-dihydro-1,3-benzothiazol-2-one
This synthesis can be approached starting from 2-amino-5-nitrophenol.
Step 1: Cyclization to form 6-Nitro-2,3-dihydro-1,3-benzothiazol-2-one
2-Amino-5-nitrophenol can be cyclized using reagents like potassium ethyl xanthate to form the benzothiazole ring system. This reaction is a common method for the synthesis of benzothiazole derivatives.[5][6]
Step 2: Reduction of the Nitro Group
The nitro group of 6-Nitro-2,3-dihydro-1,3-benzothiazol-2-one is then reduced to an amino group to yield 6-Amino-2,3-dihydro-1,3-benzothiazol-2-one. This reduction can be effectively carried out using various reducing agents, such as sodium hydrogen sulfide. A similar reduction is employed in the synthesis of 6-amino-2-mercaptobenzothiazole from its nitro precursor.[7]
Part 2: Final Acetylation Step
Step 3: Acetylation of 6-Amino-2,3-dihydro-1,3-benzothiazol-2-one
The final step involves the acetylation of the amino group at the 6-position of the benzothiazole ring. This is a standard organic transformation that can be achieved by reacting the amine with acetic anhydride, often in the presence of a mild acid or base catalyst.[8][9][10][11] This reaction is typically high-yielding and proceeds under mild conditions.
Caption: Proposed synthetic workflow for N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide.
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-2,3-dihydro-1,3-benzothiazol-2-one (Intermediate)
-
Cyclization: To a solution of 2-amino-5-nitrophenol in a suitable solvent (e.g., ethanol), add an equimolar amount of potassium ethyl xanthate.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid, which is 6-Nitro-2,3-dihydro-1,3-benzothiazol-2-one, by filtration and wash with water.
-
Reduction: Suspend the crude 6-Nitro-2,3-dihydro-1,3-benzothiazol-2-one in an aqueous solution of sodium hydrogen sulfide.[7]
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 6-Amino-2,3-dihydro-1,3-benzothiazol-2-one.
Protocol 2: Synthesis of N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide (Final Product)
-
Dissolve 6-Amino-2,3-dihydro-1,3-benzothiazol-2-one in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Add a slight excess of acetic anhydride to the solution. A catalytic amount of a mild acid (e.g., a drop of sulfuric acid) or a base (e.g., pyridine) can be added to facilitate the reaction.[8]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting amine is fully consumed (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove any unreacted acetic anhydride and acetic acid, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Caption: Step-by-step experimental workflow for the synthesis.
Potential Applications and Biological Activity
The benzothiazole nucleus is a well-established pharmacophore. Derivatives of 2-aminobenzothiazole and 2-oxo-benzoxazole (an isostere of 2-oxo-benzothiazole) have demonstrated a broad spectrum of pharmacological activities.[12] Therefore, it is plausible that N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide may exhibit similar biological effects.
-
Anticancer Activity: Many 2-substituted benzothiazole derivatives have shown potent anticancer activity. For instance, 2-arylbenzothiazoles have demonstrated significant cytotoxicity against various cancer cell lines, including breast and liver cancer.[13] The substitution at the 6-position of the benzothiazole ring has been shown to be crucial for antiproliferative activity.[2][14]
-
Antimicrobial Activity: The benzothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[1][3] The acetamido group might modulate the antimicrobial spectrum and potency of the molecule.
-
Anti-inflammatory and Analgesic Activity: Certain benzothiazole derivatives have been investigated for their anti-inflammatory and analgesic effects.
-
Enzyme Inhibition: The 2-aminobenzothiazole scaffold has been identified as a potential inhibitor of enzymes such as aldose reductase and peroxisome proliferator-activated receptor gamma (PPAR-γ), which are implicated in diabetic complications.[15]
Conclusion
N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide represents a potentially valuable molecule in the landscape of medicinal chemistry. While direct experimental data is currently limited, a robust synthetic pathway can be proposed based on established chemical transformations. The structural similarity of this compound to other biologically active benzothiazoles suggests that it may possess interesting pharmacological properties, particularly in the areas of oncology and infectious diseases. Further synthesis and biological evaluation of this compound are warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to initiate such investigations.
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